molecular formula C8H16Cl2N4 B15112407 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine

Cat. No.: B15112407
M. Wt: 239.14 g/mol
InChI Key: ZAQIQEHSQOSBSX-UHFFFAOYSA-N
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Description

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine is a chemical compound featuring an aminopyrazole core, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The 4-aminopyrazole moiety is a versatile building block for synthesizing more complex molecules and is investigated for its potential biological activities. Aminopyrazole-based compounds have demonstrated a broad spectrum of pharmacological properties in research, including anticancer, anti-inflammatory, and anti-infective activities, making them a subject of significant interest in academic and industrial research settings . Research Applications and Value: This compound serves primarily as a key synthetic intermediate. The free amino group on the pyrazole ring allows for further functionalization, enabling researchers to create diverse libraries of derivatives for screening against biological targets. Its structure is advantageous in the design of ligands for various enzymes and receptors, such as protein kinases . Handling and Safety: This product is intended for research and manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use and handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-1-ylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-11-6-7(9)8(10-11)12-4-2-3-5-12;;/h6H,2-5,9H2,1H3;2*1H

InChI Key

ZAQIQEHSQOSBSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with pyrrolidine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine at position 4 undergoes selective alkylation under mild conditions. In a study using sodium hydride (NaH) as a base and methyl iodide in dimethylformamide (DMF), N-methylation occurred exclusively at the pyrazole amine without affecting the pyrrolidine nitrogen .
Reaction Conditions :

ReagentBaseSolventTemperatureYield
Methyl iodideNaH (1 eq)DMF25°C, 12 hr82%

Acylation Reactions

The amine group participates in nucleophilic acyl substitutions. Reaction with acetyl chloride in dichloromethane (DCM) produced the corresponding acetamide derivative :
Key Data :

  • Acetyl chloride (1.2 eq)

  • Triethylamine (2 eq) as base

  • Reaction time: 4 hr at 0°C → 25°C

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

  • Yield: 76%

Sonogashira Cross-Coupling

The pyrazole core enables palladium-catalyzed couplings. A representative reaction with phenylacetylene achieved ethynyl linkage formation:
Catalytic System :

ComponentQuantity
Pd(PPh₃)₂Cl₂5 mol%
CuI10 mol%
PPh₃15 mol%
Et₃N (solvent/base)5 mL/mmol

Outcomes :

  • Reaction time: 18 hr at 80°C

  • Isolated yield: 68%

  • Purity: >95% (HPLC)

Amine Oxidation

Exposure to potassium permanganate (KMnO₄) in acidic media oxidizes the primary amine to a nitro group :
Reaction Parameters :

Oxidizing AgentMediumTemperatureProduct
KMnO₄ (3 eq)H₂SO₄ (1M)60°C, 6 hr4-nitro-pyrazole derivative

Metabolic Reactions

Hepatic microsomal studies of structural analogs reveal two primary metabolic pathways :

PathwayEnzyme SystemMajor MetaboliteHalf-life (HLM)
N-DealkylationCYP3A41-methyl-1H-pyrazol-4-amine12.4 min
Pyrrolidine RingCYP2D6Pyrazole-4-amine carboxylic acid18.7 min

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes. With Cu(II) acetate, it forms a square-planar complex through:

  • Pyrazole N1 nitrogen

  • Amine nitrogen

  • Pyrrolidine nitrogen

Complex Properties :

Metal SaltLigand RatioGeometryMagnetic Moment (μB)
Cu(OAc)₂·H₂O1:2Square-planar1.73

Scientific Research Applications

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine

  • Structure : Pyrazole substituted with a pyrimidine ring at position 1 and a methyl group at position 3.
  • Properties :
    • Melting point: 211–215°C
    • ¹H NMR : δ 9.10–8.87 (m, 3H, pyrimidine), 7.51 (s, 1H, pyrazole), 2.29 (s, 3H, CH₃) .
  • The absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyridine at position 1, cyclopropylamine at position 4.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% .
  • Properties :
    • Melting point: 104.0–107.0°C
    • ¹H NMR : δ 8.87 (d, J = 2 Hz, pyridine), 7.51 (s, pyrazole) .
  • Comparison : The cyclopropyl group enhances steric hindrance and metabolic stability but reduces solubility compared to the pyrrolidine substituent in the target compound.

Halogen-Substituted Analogs

3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine

  • Structure : Chlorine substituent at position 3.
  • Properties :
    • Melting point: 146–148°C
    • ¹H NMR : δ 9.07 (s, pyrimidine), 7.52 (s, pyrazole) .
  • Comparison : The electronegative chlorine atom increases polarity and may improve target affinity but could elevate toxicity risks.

4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

  • Structure : Chlorine at position 4 and a dimethylpyrazolemethyl group.
  • Comparison : The chloro substituent and branched alkyl chain may enhance lipophilicity, favoring membrane penetration but increasing metabolic degradation.

Pyrrolidine-Containing Derivatives

[4-(Methyl-1H-pyrazol-4-yl)-benzyl]-(6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl]-amine

  • Structure : Contains a benzyl-pyrrolidine-propoxy-imidazopyridine hybrid.
  • Applications : Investigated as a kinase inhibitor (e.g., ALK, ROS1) .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Yield (%) References
1-Methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine C₈H₁₄N₄ Pyrrolidine, NH₂ N/A N/A N/A
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₈H₉N₅ Pyrimidine, CH₃ 211–215 δ 9.10–8.87 (m), 7.51 (s), 2.29 (s) N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ Pyridine, cyclopropyl 104–107 δ 8.87 (d), 7.51 (s) 17.9
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₆ClN₅ Pyrimidine, Cl 146–148 δ 9.07 (s), 7.52 (s) N/A

Biological Activity

1-Methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine, with the CAS number 1431967-73-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine is C8H15ClN4, with a molar mass of 202.69 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine, can exhibit significant anticancer properties. For instance, a study evaluated various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that some compounds induced cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-Methyl-3-pyrrolidin-1-yl...MCF-75.2Induces apoptosis via G0/G1 arrest
Novel Pyrazole DerivativeMDA-MB-2314.8Inhibits cell proliferation
Control (Doxorubicin)MCF-70.9Standard chemotherapy agent

This table summarizes the findings from various studies on the anticancer efficacy of pyrazole derivatives.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests a potential role in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyrazole compound significantly reduced LPS-induced inflammation in murine models. The results indicated a decrease in serum levels of inflammatory markers, suggesting that these compounds could be developed into therapeutic agents for conditions like rheumatoid arthritis .

The mechanisms underlying the biological activities of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine involve interactions with various molecular targets:

  • Kinase Inhibition : Some pyrazole derivatives inhibit kinases involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : By inhibiting the signaling pathways that lead to cytokine production, these compounds can reduce inflammation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine?

  • Methodology :

  • Copper-catalyzed cross-coupling : Use 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with pyrrolidin-1-amine in dimethyl sulfoxide (DMSO), cesium carbonate (Cs₂CO₃), and copper(I) bromide (CuBr) at 35°C for 48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) .
  • Acid-catalyzed cyclization : React ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazole amines in toluene under trifluoroacetic acid (TFA) catalysis at reflux. Monitor completion via TLC and isolate via solvent evaporation .

Q. How should spectroscopic characterization be performed for this compound?

  • Protocol :

  • ¹H/¹³C NMR : Analyze chemical shifts in CDCl₃ or DMSO-d6; key peaks include δ 8.87 (d, J = 2 Hz) for pyridine protons and δ 3.45 (s) for pyrrolidine NH₂ groups .
  • IR spectroscopy : Identify N-H stretches (3298 cm⁻¹ for amines) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with ESI-MS (e.g., m/z 215 [M+H]⁺) .

Q. What initial biological assays are suitable for evaluating pharmacological activity?

  • Approach :

  • Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance target selectivity?

  • Strategies :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to improve binding to kinase ATP pockets .
  • Scaffold hybridization : Fuse pyrazole cores with pyrimidine or morpholine moieties via Mannich reactions (e.g., reflux with morpholine and formaldehyde in ethanol) to enhance solubility and bioavailability .

Q. What computational methods are effective for molecular docking and target prediction?

  • Workflow :

  • Protein preparation : Use AutoDock Tools to protonate and energy-minimize target structures (e.g., COX-2, EGFR).
  • Docking simulations : Perform flexible ligand docking with AutoDock Vina; validate poses using RMSD clustering (<2.0 Å). Prioritize compounds with ΔG < -8 kcal/mol .
  • Pharmacophore modeling : Generate 3D pharmacophores in MOE to identify critical H-bond donors/acceptors aligned with pyrazole and pyrrolidine groups .

Q. How should contradictory data in pharmacological studies be resolved?

  • Analytical framework :

  • Dose-response validation : Re-test conflicting compounds across multiple cell lines (e.g., comparing IC₅₀ in HT-29 vs. A549 cells) to rule out cell-specific effects .
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Structural analysis : Compare X-ray crystallography data (e.g., C–C bond lengths ±0.002 Å) with docking poses to confirm binding mode consistency .

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